

Introduction to Perdeuterated DPPC (DPPC-d75)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DPPC-d75

Cat. No.: B1504084

[Get Quote](#)

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a saturated phospholipid widely used in biophysical studies to create model cell membranes. **DPPC-d75** is its perdeuterated analogue, where all 75 hydrogen atoms have been isotopically substituted with deuterium.[1][2] This substitution is pivotal for specific biophysical techniques, as hydrogen (^1H) and deuterium (^2H or D) interact with neutrons and magnetic fields in distinctly different ways. While the chemical properties remain nearly identical, the physical properties conferred by the heavier deuterium isotope make **DPPC-d75** an invaluable tool for probing the structure and dynamics of lipid bilayers without significantly altering the system's physical chemistry.[3]

The primary applications of **DPPC-d75** are in Neutron Scattering and Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy. In neutron scattering, the large difference in neutron scattering length density (SLD) between hydrogen and deuterium allows for "contrast matching," a technique that renders specific components of a complex system effectively invisible to neutrons, thereby highlighting the components of interest.[4][5] In ^2H ssNMR, the deuterium nucleus provides a sensitive probe for determining the orientation and motional freedom (order parameters) of the lipid acyl chains within the membrane.[6][7]

Physicochemical Properties: DPPC vs. DPPC-d75

The substitution of hydrogen with deuterium results in subtle but important changes in the physical properties of the lipid. The most notable effect is a slight depression of the main phase transition temperature (T_m).[8][9]

| Property | DPPC (Hydrogenated) | DPPC-d75 (Perdeuterated) | Technique / Reference |
|--|---|--|--|
| Molecular Formula | C ₄₀ H ₈₀ NO ₈ P | C ₄₀ D ₇₅ H ₅ NO ₈ P | - |
| Main Phase Transition (T _m) | ~41.5 °C | Lower than DPPC (e.g., ~39.3 °C for DPPC-d62)[9] | Differential Scanning Calorimetry (DSC)[10] [11] |
| Pre-transition Temperature | ~36.4 °C | Lower than DPPC; often abolished by impurities[10] | Differential Scanning Calorimetry (DSC)[10] |
| Area per Lipid (A _p ^L) at 50°C | 63.0 Å ² | ~63.0 Å ² (assumed to be very similar)[3] | X-ray & Neutron Scattering[12] |
| Bilayer Thickness (Gel Phase) | ~4.2 - 4.5 nm | ~4.2 - 4.5 nm (assumed to be very similar) | Atomic Force Microscopy[13] |
| Neutron SLD (Acyl Tails) | -0.4 x 10 ⁻⁶ Å ⁻² | 6.37 to 7.5 x 10 ⁻⁶ Å ⁻² (for d62) | Neutron Scattering[4] [5] |

Key Experimental Protocols

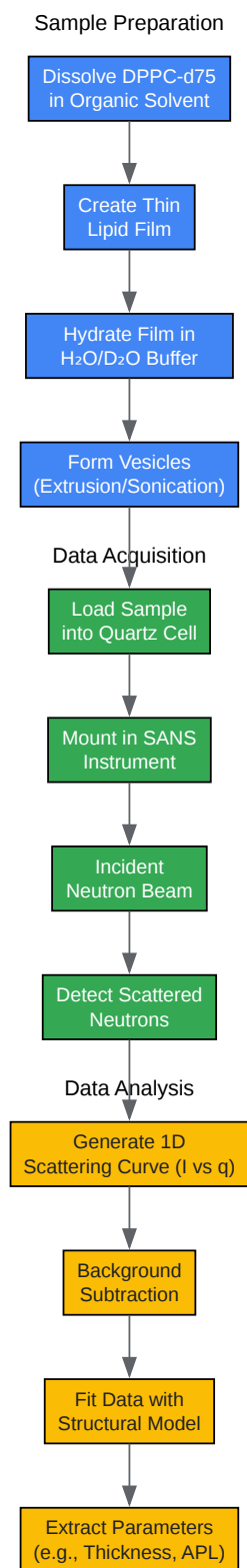
Neutron Scattering (SANS and NR)

Neutron scattering is a powerful technique for determining the structure of lipid membranes on the nanometer scale. The use of **DPPC-d75** is central to the method of contrast variation, which exploits the different neutron scattering lengths of hydrogen and deuterium.[3] By preparing **DPPC-d75** vesicles in varying mixtures of light water (H₂O) and heavy water (D₂O), researchers can selectively match the scattering length density of the solvent to that of a specific region of the lipid (e.g., the headgroups or tails), effectively making that region "invisible" and enhancing the signal from other parts of the membrane or associated molecules. [4][5]

Experimental Protocol for Small-Angle Neutron Scattering (SANS):

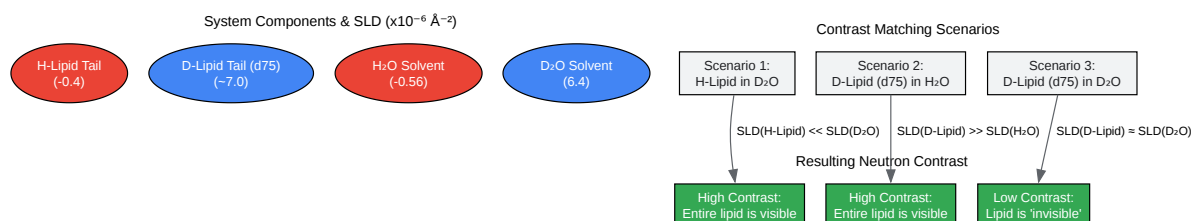
- Liposome Preparation:

- Dissolve dry **DPPC-d75** lipid powder in a chloroform/methanol solvent mixture.
- Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a glass vial.
- Place the vial under high vacuum for several hours to remove any residual solvent.
- Hydrate the lipid film with a specific H₂O/D₂O buffer solution pre-heated to a temperature above the T_m of the lipid (~50 °C). The H₂O/D₂O ratio is chosen to achieve the desired contrast.
- Vortex the suspension to form multilamellar vesicles (MLVs).
- To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size (e.g., 50 or 100 nm).
- SANS Measurement:
 - Load the vesicle suspension into a quartz sample cell.
 - Place the cell in a temperature-controlled sample holder within the SANS instrument.
 - Acquire scattering data at various temperatures, particularly below, at, and above the T_m, to observe phase-dependent structural changes.
 - Acquire data from a blank sample (buffer only) for background subtraction.
- Data Analysis:
 - Radially average the 2D scattering data to obtain a 1D intensity (I) versus scattering vector (q) curve.
 - Subtract the background scattering from the sample data.
 - Fit the resulting scattering curve using appropriate mathematical models (e.g., a core-shell model for vesicles) to extract structural parameters like bilayer thickness, area per lipid, and the location of any associated molecules.



[Click to download full resolution via product page](#)

Experimental workflow for a SANS experiment using **DPPC-d75** vesicles.



[Click to download full resolution via product page](#)

Principle of contrast matching in neutron scattering experiments.

Solid-State Nuclear Magnetic Resonance (ssNMR)

^2H ssNMR spectroscopy is the premier technique for characterizing the orientational order and dynamics of lipid acyl chains. When a deuterated lipid like **DPPC-d75** is incorporated into a membrane, the deuterium nuclei act as site-specific probes. The interaction of the deuterium nuclear quadrupole moment with the local electric field gradient results in a characteristic "Pake doublet" spectrum. The separation between the two peaks of this doublet, known as the quadrupolar splitting ($\Delta\nu_Q$), is directly proportional to the C-D bond order parameter (S_{CD}), which quantifies the motional restriction of that specific segment of the acyl chain.

Experimental Protocol for ^2H ssNMR:

- Sample Preparation:
 - Prepare a highly concentrated sample of MLVs using **DPPC-d75**, typically with 30-50% water by weight.
 - Co-dissolve the lipid (and any other components like cholesterol or peptides) in an organic solvent, create a film, and hydrate with the appropriate buffer.

- Carefully transfer the hydrated lipid paste into a zirconia MAS (Magic Angle Spinning) rotor, ensuring the sample is well-packed and balanced.
- NMR Data Acquisition:
 - Insert the rotor into the solid-state NMR probe.
 - Tune the probe to the deuterium frequency (~61.4 MHz on a 9.4 T magnet).
 - Set the sample temperature using the instrument's variable temperature unit. Allow the sample to equilibrate.
 - Acquire the ^2H NMR spectrum using a quadrupolar echo pulse sequence ($90^\circ\text{x} - \tau - 90^\circ\text{y} - \tau - \text{acquire}$). This sequence is essential for refocusing the broad deuterium signal.
 - Collect a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Analysis:
 - Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
 - The resulting spectrum is a superposition of Pake doublets from all the deuterated positions along the acyl chains.
 - Measure the quadrupolar splittings ($\Delta\nu\text{Q}$) for resolved C-D positions.
 - Calculate the C-D bond order parameter for each segment using the formula: $S_{\text{CD}} = (4/3) * (h / e^2qQ) * \Delta\nu\text{Q}$, where (e^2qQ/h) is the static quadrupolar coupling constant for a C-D bond (~170 kHz).

Sample Preparation

Prepare Hydrated
DPPC-d75 MLVs

Pack Sample into
Zirconia MAS Rotor

Data Acquisition

Insert Rotor into
ssNMR Spectrometer

Set and Equilibrate
Temperature

Apply Quadrupolar
Echo Pulse Sequence

Acquire FID Signal

Data Analysis

Fourier Transform FID
to get ^2H Spectrum

Measure Quadrupolar
Splittings ($\Delta\nu_Q$)

Calculate C-D Order
Parameters (S_{CD})

[Click to download full resolution via product page](#)

Workflow for a ^2H solid-state NMR experiment on **DPPC-d75** membranes.

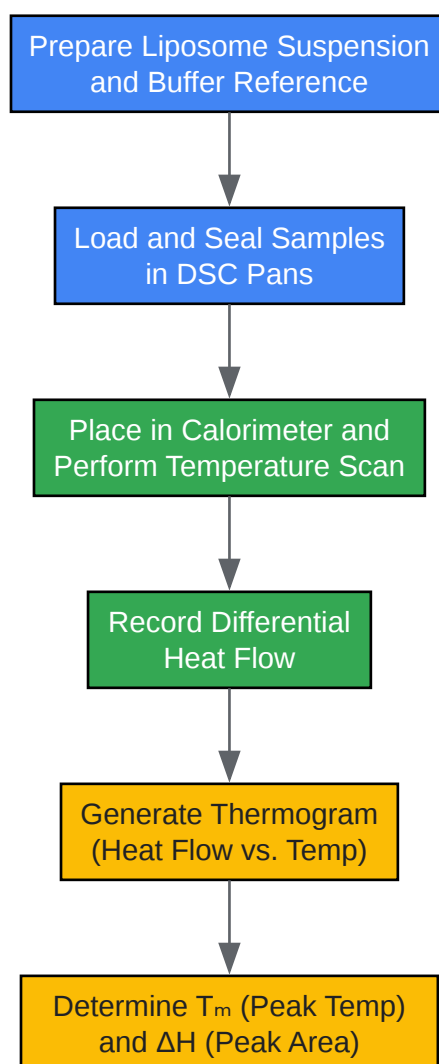
Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature. For lipid vesicles, it is the gold standard for determining the temperature and enthalpy of phase transitions.^[14] While DSC does not require deuterated lipids, it is a critical complementary technique used to characterize the thermotropic behavior of **DPPC-d75** membranes and to confirm how deuteration or the addition of other molecules (e.g., drugs, cholesterol) affects the membrane's phase behavior.^[15]

Experimental Protocol for DSC:

- Sample and Reference Preparation:
 - Prepare a suspension of **DPPC-d75** liposomes (MLVs or LUVs) at a known concentration (e.g., 2-10 mg/mL) in the desired buffer.^[11]
 - Accurately load a specific volume of the lipid suspension into a DSC sample pan.
 - Load an identical volume of the pure buffer into a reference pan.
 - Hermetically seal both pans.
- DSC Measurement:
 - Place the sample and reference pans into the DSC instrument's calorimeter cells.
 - Equilibrate the system at a starting temperature well below the expected phase transition (e.g., 20 °C).
 - Program the instrument to heat the sample at a constant, slow rate (e.g., 1 °C/minute) through the temperature range of interest (e.g., up to 60 °C).^[11]
 - The instrument records the differential heat flow required to keep the sample and reference pans at the same temperature.
- Data Analysis:
 - The output is a thermogram plotting heat flow versus temperature.

- An endothermic event (heat absorption) appears as a peak, corresponding to the gel-to-liquid crystalline phase transition.
- The temperature at the peak maximum is the main phase transition temperature (T_m).^[10]
- The area under the peak is integrated to calculate the enthalpy of the transition (ΔH), which relates to the cooperativity of the transition.



[Click to download full resolution via product page](#)

General workflow for a DSC experiment on lipid vesicles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. A Small-Angle Neutron Scattering, Calorimetry and Densitometry Study to Detect Phase Boundaries and Nanoscale Domain Structure in a Binary Lipid Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploiting neutron scattering contrast variation in biological membrane studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deuterium Solid State NMR Studies of Intact Bacteria Treated With Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical behaviour in DOPC/DPPC/cholesterol mixtures: static (2)H NMR line shapes near the critical point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Critical Behaviour in DOPC/DPPC/Cholesterol Mixtures: Static 2H NMR Line Shapes Near the Critical Point - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studying Liposomes in the Nano DSC - TA Instruments [tainstruments.com]
- 11. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid Bilayer Structure Determined by the Simultaneous Analysis of Neutron and X-Ray Scattering Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction to Perdeuterated DPPC (DPPC-d75)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1504084#dppc-d75-for-model-membrane-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com